trans-3-Octene

Description

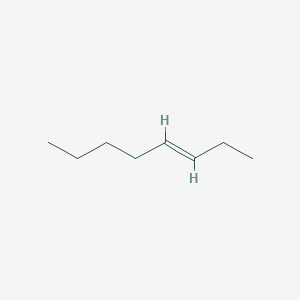

(E)-3-Octene is an acyclic olefin.

Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTDZYMMFQCTEO-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872995 | |

| Record name | (3E)-3-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colorless oily liquid having a hydrocarbon odor., Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-3-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14919-01-8, 592-98-3, 25377-83-7 | |

| Record name | trans-3-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oct-3-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octene, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Octene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3E)-3-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-oct-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oct-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A4P9KO860 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-3-Octene: Structure, Properties, and Reactivity

This guide provides a comprehensive technical overview of trans-3-octene, an eight-carbon unsaturated hydrocarbon. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecule's core chemical and physical properties, spectroscopic signatures, synthesis, and characteristic reactivity. The content is structured to deliver not just data, but also the scientific rationale behind the observed properties and experimental methodologies.

Molecular Structure and Identification

This compound, systematically named (E)-oct-3-ene, is an aliphatic alkene with the molecular formula C₈H₁₆.[1][2] Its structure is defined by an eight-carbon chain with a carbon-carbon double bond located between the third and fourth carbon atoms. The "trans" or "(E)" designation specifies the stereochemistry of the substituents around this double bond, where the alkyl groups (an ethyl group and a butyl group) are positioned on opposite sides of the double bond's plane.[3] This geometric isomerism is a critical determinant of its physical properties and reactivity compared to its cis counterpart.

The fundamental identifiers for this compound are:

-

IUPAC Name : (E)-oct-3-ene[1]

-

CAS Number : 14919-01-8[1]

-

Molecular Weight : 112.21 g/mol [1]

-

SMILES : CCCC/C=C/CC[1]

-

InChIKey : YCTDZYMMFQCTEO-FNORWQNLSA-N[1]

The structure dictates a non-polar molecule with free rotation only around its single bonds, leading to specific conformational possibilities.

Caption: Linear structure of this compound.

Physicochemical Properties

This compound is a clear, colorless liquid under standard conditions.[1][2] Its non-polar nature renders it insoluble in water but highly soluble in common organic solvents like ethanol, ether, and acetone. The trans configuration allows for more efficient packing of molecules compared to the cis isomer, which generally results in a higher melting point and boiling point.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ | [1][2] |

| Molecular Weight | 112.21 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 121-122 °C | [2] |

| Melting Point | -110 °C | [2] |

| Density | 0.716 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.413 | [2] |

| Vapor Pressure | 33 mmHg at 37.7 °C | [2] |

| Flash Point | 57 °F (14 °C) | [2] |

Synthesis of this compound

The stereoselective synthesis of trans-alkenes is a fundamental task in organic chemistry. A prevalent and reliable method for preparing this compound is the reduction of an alkyne, specifically 3-octyne.

Protocol: Dissolving Metal Reduction of 3-Octyne

This method utilizes sodium metal in liquid ammonia to achieve anti-addition of hydrogen across the triple bond, yielding the trans-alkene with high stereoselectivity.

Reaction: CH₃CH₂C≡C(CH₂)₃CH₃ + 2 Na + 2 NH₃ → CH₃CH₂CH=CH(CH₂)₃CH₃ (trans) + 2 NaNH₂

Step-by-Step Methodology:

-

Setup: A three-necked round-bottom flask is equipped with a dry ice condenser, a gas inlet, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., argon or nitrogen).

-

Ammonia Condensation: Anhydrous ammonia gas is condensed into the flask at -78 °C (dry ice/acetone bath) to the desired volume.

-

Sodium Dissolution: Small pieces of sodium metal are carefully added to the liquid ammonia with stirring. The formation of a deep blue color indicates the dissolution of sodium and the presence of solvated electrons.

-

Alkyne Addition: 3-Octyne is slowly added dropwise to the sodium-ammonia solution. The blue color will fade as the reaction proceeds. The addition is continued until the blue color persists, indicating the reaction is complete.

-

Quenching: The reaction is cautiously quenched by the addition of a proton source, such as ammonium chloride, to neutralize the sodium amide formed and any unreacted sodium.

-

Workup: The ammonia is allowed to evaporate. The remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.

Causality: The mechanism involves the formation of a radical anion intermediate after the addition of a solvated electron to the alkyne. This is followed by protonation by ammonia to give a vinylic radical. The addition of a second electron leads to a vinylic anion, which adopts the more stable trans configuration to minimize steric repulsion before a final protonation step.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the electron-rich carbon-carbon double bond, making it susceptible to electrophilic addition reactions.

A. Catalytic Hydrogenation

Hydrogenation of this compound over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) results in the saturation of the double bond to yield n-octane.

Reaction: CH₃CH₂CH=CH(CH₂)₃CH₃ + H₂ --(Pd/C)--> CH₃(CH₂)₆CH₃

This reaction is typically carried out in a Parr shaker or a similar apparatus that allows for the reaction to be conducted under a pressurized atmosphere of hydrogen gas.

B. Electrophilic Halogenation: Bromination

The addition of bromine (Br₂) across the double bond of this compound proceeds via an anti-addition mechanism. The initial attack of the alkene on a bromine molecule leads to the formation of a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion (Br⁻) on one of the carbons of the bromonium ion results in the formation of (3R,4S)-3,4-dibromooctane as a racemic mixture.

Mechanism Rationale: The formation of the bridged bromonium ion prevents rotation around the C3-C4 bond and dictates that the nucleophilic attack must occur from the opposite face, ensuring anti-stereochemistry.

Sources

Introduction: Understanding trans-3-Octene

An In-depth Technical Guide to the Physical Properties of trans-3-Octene

This compound, systematically named (E)-oct-3-ene, is an unsaturated aliphatic hydrocarbon with the chemical formula C₈H₁₆.[1] As one of the isomers of octene, its structure is characterized by an eight-carbon chain with a double bond located between the third and fourth carbon atoms, with the alkyl groups in a trans configuration. This specific stereochemistry influences its physical properties and reactivity. This compound is a clear, colorless liquid at standard conditions and finds application in organic synthesis, particularly in studying the effects of double bond position and chain length in oligomerization reactions for the production of hydrocarbon fuels.[1][2][3] This guide provides a comprehensive overview of its core physical properties, experimental determination methods, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Physical and Thermochemical Properties

The physical characteristics of a compound are fundamental to its handling, application in synthesis, and purification. The properties of this compound are summarized below, compiled from various authoritative sources.

Data Presentation: A Tabular Summary

The following table consolidates the key quantitative physical and thermochemical data for this compound.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₈H₁₆ | [1][4] | |

| Molecular Weight | 112.21 g/mol | [1][4][5] | |

| Appearance | Clear colorless liquid | Standard Temperature and Pressure | [1][6] |

| Boiling Point | 121-123 °C | Atmospheric Pressure | [4][6][7] |

| Melting Point | -110 °C | [4][6] | |

| Density | 0.716 g/mL | 25 °C | [4][5][6] |

| Refractive Index (n_D) | 1.413 | 20 °C | [4][5][6] |

| Vapor Pressure | 33 mmHg | 37.7 °C | [4][8] |

| Flash Point | 14 °C (57.2 °F) | Closed Cup | |

| Water Solubility (log₁₀WS) | -3.02 (calculated) | [9] | |

| Octanol/Water Partition Coeff. (logP_oct/wat) | 3.143 (calculated) | [9] | |

| Enthalpy of Vaporization (ΔvapH°) | 33.36 kJ/mol | [9] | |

| Dielectric Constant | 2.0 | [4] |

Spectroscopic Characterization

While not classical physical properties, spectroscopic data are crucial for identity confirmation.

-

Infrared (IR) Spectroscopy: The presence of the C=C double bond in this compound is characterized by specific vibrational modes in its IR spectrum.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecule's structure and stereochemistry.[1]

-

Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that aids in its identification.[1]

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized methods must be employed. The causality for selecting a specific method often involves a balance between accuracy, sample consumption, and available equipment.

Boiling Point Determination via Simple Distillation

-

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. Distillation separates components based on volatility, and for a pure substance, the temperature remains constant during the phase change. This method is chosen for its simplicity and ability to simultaneously purify the sample.

-

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer placed correctly (top of the bulb level with the side arm of the distillation head), and a receiving flask.

-

Sample Preparation: Place a sample of this compound (e.g., 10 mL) and a few boiling chips into the distillation flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue monitoring the temperature. For a pure compound, the temperature should remain stable throughout the distillation.

-

Observation: The stable temperature reading during the collection of the bulk of the distillate is recorded as the boiling point.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a pressure correction should be applied.

-

-

Workflow Diagram:

Caption: A stepwise workflow for determining the boiling point.

Density Measurement Using a Pycnometer

-

Principle: Density is the mass per unit volume. A pycnometer is a flask with a precise, known volume. By weighing the pycnometer empty, filled with a reference liquid (like water), and then filled with the sample liquid, the sample's density can be calculated with high accuracy. This gravimetric method is chosen for its precision.

-

Methodology:

-

Preparation: Clean and thoroughly dry a pycnometer of known volume (e.g., 5 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer (m_empty).

-

Calibration with Water: Fill the pycnometer with deionized water and thermostat it to a specific temperature (e.g., 25 °C). Weigh the water-filled pycnometer (m_water). Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Sample Measurement: Dry the pycnometer again and fill it with this compound. Thermostat to the same temperature and weigh it (m_sample).

-

Calculation:

-

Mass of sample = m_sample - m_empty

-

Volume of sample = (m_water - m_empty) / density_of_water

-

Density of sample = (Mass of sample) / (Volume of sample)

-

-

Refractive Index Measurement with an Abbe Refractometer

-

Principle: The refractive index measures how light propagates through a substance and is an intrinsic property. An Abbe refractometer is an optical instrument that measures the refractive index by determining the critical angle of total internal reflection. It requires only a small sample volume and provides rapid, accurate results.

-

Methodology:

-

Calibration: Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).

-

Sample Application: Place 1-2 drops of this compound onto the clean, dry prism surface.

-

Measurement: Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).

-

Reading: Look through the eyepiece and adjust the knob until the light and dark fields meet at a sharp line in the center of the crosshairs.

-

Data Recording: Read the refractive index value from the instrument's scale.

-

-

Logical Relationship Diagram:

Caption: Relationship between structure and key physical properties.

Safety, Handling, and Storage

Scientific integrity demands a thorough understanding of a substance's hazards. This compound is classified as a hazardous material.

-

GHS Classification:

-

Precautionary Measures:

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. No smoking (P210). Use only in a well-ventilated area or outdoors. Wear protective gloves, eye protection, and flame-retardant clothing.

-

Ingestion: If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting (P301 + P310, P331).

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and cool (P403 + P235).[1] It is recommended to store under an inert gas as it can be air-sensitive.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 638228, this compound. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of 3-Octene (CAS 592-98-3). Retrieved from [Link].

-

ChemBK. (2024). This compound. Retrieved from [Link].

-

SLS Ireland. (n.d.). This compound, 98%. Retrieved from [Link].

-

Haz-Map. (n.d.). This compound. Retrieved from [Link].

-

ResearchGate. (2022). Recommended Correlations for the Surface Tension of Aromatic, Polyfunctional, and Glyceride Esters. Retrieved from [Link].

-

Sci-Hub. (2001). Surface Tension of Ternary Liquid Mixtures. Retrieved from [Link].

-

Read the Docs. (n.d.). Surface Tension (chemicals.interface). Retrieved from [Link].

-

NIST. (n.d.). 3-Octene, (E)-. Retrieved from [Link].

Sources

- 1. This compound | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 反式-3-辛烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. This compound | 14919-01-8 [chemicalbook.com]

- 5. This compound 98 14919-01-8 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 97%, Thermo Scientific Chemicals 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. 3-Octene (CAS 592-98-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 3-Octene, (E)- [webbook.nist.gov]

An In-depth Technical Guide to trans-3-Octene

This guide provides a comprehensive technical overview of trans-3-octene, an unsaturated hydrocarbon of significant interest in organic synthesis and material science. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of its properties, reactivity, and handling.

Introduction to this compound

This compound, also known as (E)-3-Octene, is an aliphatic alkene. Alkenes are characterized by the presence of at least one carbon-carbon double bond, which serves as a site of rich chemical reactivity. The "trans" or "(E)" designation in its name refers to the stereochemistry of the double bond, where the substituent groups are located on opposite sides of the double bond axis. This specific configuration influences its physical properties, such as boiling point and density, when compared to its cis-isomer.[1][2] As a C8 alkene, this compound is a valuable building block and intermediate in various chemical transformations.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding the physical properties of a compound are fundamental for its application in research and development.

Chemical Identifiers

A compound can be identified by various names and registry numbers, which are crucial for database searches and regulatory compliance.

| Identifier | Value |

| IUPAC Name | (E)-oct-3-ene[1][3] |

| Synonyms | This compound, (E)-3-Octene, (3E)-3-Octene[1][3] |

| Molecular Formula | C₈H₁₆[1][3][4] |

| CAS Registry Number | 14919-01-8[1][3] |

| InChI Key | YCTDZYMMFQCTEO-FNORWQNLSA-N[1][3] |

Physicochemical Data

The physical properties of this compound dictate its behavior in different environments and are essential for designing experimental setups, purification procedures, and storage conditions.

| Property | Value |

| Molecular Weight | 112.21 g/mol [1][2] |

| Appearance | Colorless liquid[5][6] |

| Boiling Point | 121-122 °C[5] |

| Melting Point | -110 °C[4][5] |

| Density | 0.716 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.413[5] |

| Flash Point | 14 °C (57 °F)[5][6] |

| Vapor Pressure | 33 mmHg at 37.7 °C[5] |

Spectroscopic Information

Spectroscopic data is vital for the structural elucidation and purity assessment of this compound. Key spectral information can be found in various databases.[3]

-

Mass Spectrometry (MS): Provides information on the mass-to-charge ratio, confirming the molecular weight and fragmentation patterns.[1][3]

-

Infrared (IR) Spectroscopy: Reveals the presence of functional groups. The C=C stretch and the characteristic C-H bends for a trans-alkene are key diagnostic peaks.[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom, allowing for unambiguous structure confirmation.[1]

Chemical Reactivity and Synthetic Utility

The primary site of reactivity in this compound is the carbon-carbon double bond. This region of high electron density is susceptible to attack by electrophiles, making it a versatile precursor in organic synthesis.

Electrophilic Addition Reactions

A hallmark reaction of alkenes is the electrophilic addition across the double bond. For instance, the addition of a hydrogen halide (H-X) proceeds via a carbocation intermediate, following Markovnikov's rule.

Caption: Workflow for the epoxidation of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: Slowly add m-CPBA (1.1 equivalents) in small portions to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts, and then with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product via flash column chromatography on silica gel to obtain the pure epoxide.

Safety, Handling, and Storage

Proper handling and storage of this compound are imperative due to its hazardous nature.

Hazard Identification

-

GHS Classification: this compound is classified as a highly flammable liquid and vapor (H225). [1][6]It may also be fatal if swallowed and enters airways (H304), posing an aspiration hazard. [1][6]* Pictograms: GHS02 (Flame), GHS08 (Health Hazard). [5]* Signal Word: Danger. [1][5]

Safe Handling and Personal Protective Equipment (PPE)

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Use in a well-ventilated area or under a chemical fume hood.

-

Ground/bond container and receiving equipment to prevent static discharge. * Wear protective gloves, safety glasses with side shields, and a flame-retardant lab coat.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [6]* It is recommended to store under an inert gas atmosphere as it can be air-sensitive. [6]

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. [6]Do NOT induce vomiting. [4][6]* If on Skin (or hair): Take off immediately all contaminated clothing. [6]Rinse skin with water. [6]* In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Conclusion

This compound is a structurally simple yet chemically significant alkene. Its well-defined stereochemistry and the reactivity of its double bond make it a valuable tool in synthetic chemistry and for mechanistic investigations. A thorough understanding of its physicochemical properties, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in a laboratory or industrial setting.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

NIST. (n.d.). 3-Octene, (E)-. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

-

ChemBK. (2024). This compound. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). (Z)-3-Octene. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Brainly. (2021). Select the structure corresponding to this compound. Retrieved January 27, 2026, from [Link]

Sources

- 1. This compound | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-3-Octene | C8H16 | CID 5362722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Octene, (E)- [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 14919-01-8 [chemicalbook.com]

- 6. This compound | 14919-01-8 | TCI EUROPE N.V. [tcichemicals.com]

Navigating the Chemistry and Safety of trans-3-Octene: An In-depth Technical Guide for Researchers

Core Chemical and Physical Identity of trans-3-Octene

This compound is an unsaturated hydrocarbon with a double bond located at the third carbon position, existing as a clear, colorless liquid at room temperature.[1][2] Its fundamental properties are crucial for understanding its behavior in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.22 g/mol | [1] |

| CAS Number | 14919-01-8 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 121-123 °C | [1] |

| Flash Point | 14 °C | [1] |

| Density | 0.716 g/mL at 25 °C | [2] |

| Refractive Index | 1.413 at 20 °C | [2] |

| Vapor Pressure | 33 mmHg at 37.7 °C | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance, primarily due to its flammability and risk of aspiration if ingested.[1][2]

-

GHS Pictograms:

-

Flame: Flammable liquid

-

Health Hazard: Aspiration hazard

-

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P331: Do NOT induce vomiting.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

Toxicological Profile: Beyond the Basics

For professionals in drug development, a thorough understanding of a compound's toxicological profile is paramount. While specific long-term toxicity data for this compound is limited, a review of related substances provides valuable insights.

Acute Toxicity

The primary acute health hazard of this compound is its potential to cause chemical pneumonitis if aspirated into the lungs.[1][2] Ingestion can lead to this life-threatening condition. While not classified for acute oral, dermal, or inhalation toxicity, direct contact may cause skin and eye irritation.

Metabolism and Potential for Bioactivation

This compound is recognized as a human metabolite.[2] The metabolism of alkenes, particularly in the liver, is primarily mediated by the cytochrome P450 (CYP) enzyme system.[3][4] For an internal alkene like this compound, two principal metabolic pathways are anticipated:

-

Epoxidation: The double bond can be oxidized by CYP enzymes to form an epoxide. This reactive intermediate can then be hydrolyzed by epoxide hydrolase to a diol or conjugated with glutathione. Epoxidation is a critical consideration in drug development as epoxides can be reactive electrophiles with the potential to bind to macromolecules, including DNA, which can lead to genotoxicity.[5]

-

Hydroxylation: CYP enzymes can also catalyze the hydroxylation of the carbon atoms adjacent (allylic) to the double bond.[6][7] This introduces a hydroxyl group, increasing the compound's polarity and facilitating further metabolism and excretion.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There are no specific long-term carcinogenicity, mutagenicity, or reproductive toxicity studies available for this compound in publicly accessible databases from organizations like the National Toxicology Program (NTP) or under the European Chemicals Agency (ECHA) registration.[8][9] However, data from related C8 hydrocarbons suggest a low potential for these chronic toxicities. It is crucial for researchers to consider the potential for genotoxicity arising from the epoxide metabolite, as mentioned above.

Safe Handling, Storage, and Disposal in a Laboratory Setting

The high flammability and volatility of this compound necessitate strict adherence to safety protocols in a research environment.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and non-intrinsically safe electrical equipment.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

-

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents. It is recommended to store it under an inert atmosphere as it can be air-sensitive.

Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Applications in Research and Drug Development

Alkenes are fundamental building blocks in organic synthesis, and internal alkenes like this compound offer unique opportunities for the synthesis of complex molecules.[10][11][12][13]

Oligomerization and Polymerization

This compound has been utilized in studies of alkene oligomerization, a process that converts smaller alkenes into larger, more complex ones.[2][14] These larger molecules can serve as precursors for various functional materials.

Exemplary Experimental Protocol: Zirconocene-Catalyzed Oligomerization of an Octene

The following protocol is adapted from a study on the oligomerization of 1-octene and serves as a representative example of the experimental conditions that could be applied to this compound.[15][16]

-

Preparation: In a three-necked flask under an argon atmosphere, combine 1-octene (100 mmol), n-decane (as an internal standard, 1 mL), and a co-catalyst such as triisobutylaluminium (TIBA) (1 mmol in hexane).

-

Catalyst Addition: Add the zirconocene precatalyst (e.g., (η⁵-C₅H₅)₂ZrCl₂, 0.05 mmol).

-

Reaction Initiation: Heat the mixture to 60 °C and initiate the reaction by adding an activator, such as modified methylaluminoxane (MMAO-12).

-

Reaction Monitoring and Quenching: Stir the reaction mixture for a designated time (e.g., 2 hours), taking aliquots as needed for analysis. Quench the reaction by cooling and adding a saturated aqueous solution of sodium carbonate.

-

Analysis: Analyze the organic fraction by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and product distribution.

Functionalization for Pharmaceutical Scaffolds

The double bond in this compound is a key functional group that can be transformed into a variety of other functionalities useful in drug discovery.[10][17][18] These transformations allow for the introduction of heteroatoms and the construction of more complex molecular architectures. Key reactions include:

-

Epoxidation: As discussed in the metabolism section, epoxidation creates a reactive intermediate that can be opened by various nucleophiles to introduce new functional groups.

-

Dihydroxylation: The double bond can be converted to a diol, providing handles for further functionalization.

-

Oxidative Cleavage: This reaction breaks the double bond to form smaller, oxygenated fragments like aldehydes or carboxylic acids.

-

Allylic Functionalization: The carbon atoms adjacent to the double bond can be functionalized, for example, through radical reactions.[11]

Conclusion

This compound is a valuable chemical for research and development, but its safe and effective use demands a comprehensive understanding of its properties and hazards. This guide has provided an in-depth look at the material safety data, toxicological considerations, metabolic pathways, and synthetic applications of this compound, equipping researchers and drug development professionals with the knowledge to handle this compound responsibly and leverage its reactivity in their scientific pursuits.

References

-

National Toxicology Program. (2010). NTP technical report on the toxicology and carcinogenesis studies of beta-myrcene (CAS No. 123-35-3) in F344/N rats and B6C3F1 mice (Gavage studies). National Toxicology Program technical report series, (557), 1–163. [Link]

-

G. S. Edwards, K. C. C. Jones, and D. A. R. Williams. (1985). Metabolic activation of olefins. Conversion of 1-octene to a putative reactive intermediate 1-octen-3-one: an alternative pathway to epoxidation. Biochemical Pharmacology, 34(11), 1837-1843. [Link]

-

PubChem. This compound. [Link]

-

Mori, T., et al. (2019). Ectoine hydroxylase displays selective trans-3-hydroxylation activity towards L-proline. Applied microbiology and biotechnology, 103(14), 5693–5703. [Link]

-

Guengerich, F. P. (2001). Common and uncommon reaction mechanisms of cytochromes P450. Current drug metabolism, 2(1), 93–115. [Link]

-

National Toxicology Program. (n.d.). 15th Report on Carcinogens. [Link]

-

Nifant'ev, I. E., et al. (2020). Experimental and Theoretical Study of Zirconocene-Catalyzed Oligomerization of 1-Octene. Polymers, 12(7), 1590. [Link]

-

Chen, Y., et al. (2022). Radical-Mediated Functionalization of Internal Alkenes: Synthesis of Multisubstituted Allylic and Homoallylic Azides. ACS Organic & Inorganic Au, 2(3), 235–243. [Link]

-

Bolton, J. L., & Thatcher, G. R. (2001). Investigation of the Role of the 2',3'-epoxidation Pathway in the Bioactivation and Genotoxicity of Dietary Allylbenzene Analogs. Mutation research, 473(2), 117–126. [Link]

-

ECHA. Octene - Registration Dossier. [Link]

-

Chen, Y., et al. (2022). Radical-Mediated Functionalization of Internal Alkenes: Synthesis of Multisubstituted Allylic and Homoallylic Azides. ACS Organic & Inorganic Au, 2(3), 235–243. [Link]

-

National Toxicology Program. (n.d.). Technical Reports. [Link]

-

Zhang, Z., et al. (2022). Modular alkene synthesis from carboxylic acids, alcohols and alkanes via integrated photocatalysis. Nature Communications, 13(1), 1-11. [Link]

-

OECD. (2001). SIDS INITIAL ASSESSMENT PROFILE - 2,4,4-Trimethylpentene. [Link]

-

Nifant'ev, I. E., et al. (2020). Experimental and Theoretical Study of Zirconocene-Catalyzed Oligomerization of 1-Octene. Polymers, 12(7), 1590. [Link]

-

Guidotti, S., et al. (2018). Catalytic epoxidation with TBHP of trans-2-octene epoxidation over Ti-containing catalysts in TFT. Catalysis Communications, 114, 82-86. [Link]

-

Denisov, I. G., et al. (2021). Enzymatic Hydroxylations of sp3-Carbons. ACS Catalysis, 11(15), 9482–9513. [Link]

-

Al-Awadey, A., et al. (2022). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 58(8), 1055. [Link]

-

Kumar, A., et al. (2024). A tale of two topological isomers: Uptuning [FeIV(O)(Me4cyclam)]2+ for olefin epoxidation. Proceedings of the National Academy of Sciences, 121(12), e2319799121. [Link]

-

ChemistryViews. (2026). Hyperpyramidalized Alkenes As Synthetic Building Blocks. [Link]

-

Wikipedia. Solanaceae. [Link]

-

Gade, A. M., et al. (2023). Catalytic Properties of Zirconocene-Based Systems in 1-Hexene Oligomerization and Structure of Metal Hydride Reaction Centers. Catalysts, 13(3), 553. [Link]

-

Wang, H., et al. (2022). Regiocontrolled Allylic Functionalization of Internal Alkene via Selenium-π-Acid Catalysis Guided by Boron Substitution. Organic Letters, 24(33), 6106–6111. [Link]

-

Obach, R. S., et al. (2001). Cytochrome P450-catalyzed metabolism of ezlopitant alkene (CJ-12458), a pharmacologically active metabolite of ezlopitant: enzyme kinetics and mechanism of an alkene hydration reaction. Drug metabolism and disposition: the biological fate of chemicals, 29(12), 1569–1577. [Link]

-

Gualdani, R., et al. (2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. [Link]

-

Chen, J.-R., et al. (2021). Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions. Molecules, 26(1), 105. [Link]

-

Alt, F. M., et al. (2024). Elongation and branching of α-olefins by ethylene employing an easily accessible Zr catalyst. Catalysis Science & Technology. [Link]

-

Catalyst University. (2014, August 20). Biochemistry | Cytochrome P450 Catalytic Cycle [Video]. YouTube. [Link]

-

ECHA. Flammability - Registration Dossier. [Link]

-

Yang, L., et al. (2022). Regiocontrolled allylic functionalization of internal alkene via selenium-π-acid catalysis guided by boron substitution. Nature communications, 13(1), 1-9. [Link]

-

Zhang, Z., et al. (2022). Modular alkene synthesis from carboxylic acids, alcohols and alkanes via integrated photocatalysis. Nature Communications, 13(1), 1-11. [Link]

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition - Benzene. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Journal of pharmaceutical sciences, 101(12), 4349–4361. [Link]

-

Nifant'ev, I. E., et al. (2020). Experimental and Theoretical Study of Zirconocene-Catalyzed Oligomerization of 1-Octene. Polymers, 12(7), 1590. [Link]

-

JJ Medicine. (2019, March 16). P450 Enzyme System (Inducers, Inhibitors, & Subtypes) [Video]. YouTube. [Link]

-

OECD. (2001). SIDS INITIAL ASSESSMENT PROFILE - Alfa Olefin Category. [Link]

-

National Toxicology Program. (2011). NTP Technical Report on the Toxicity Studies of α-Pinene (CASRN 80-56-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice. [Link]

-

ECHA. (E)-7,11-dimethyl-3-methylenedodeca-1,6,10-triene - Registration Dossier. [Link]

Sources

- 1. This compound | 14919-01-8 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ectoine hydroxylase displays selective trans-3-hydroxylation activity towards L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 15th Report on Carcinogens [ntp.niehs.nih.gov]

- 9. Technical Reports [ntp.niehs.nih.gov]

- 10. Radical-Mediated Functionalization of Internal Alkenes: Synthesis of Multisubstituted Allylic and Homoallylic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistryviews.org [chemistryviews.org]

- 14. This compound 98 14919-01-8 [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. Experimental and Theoretical Study of Zirconocene-Catalyzed Oligomerization of 1-Octene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Utilization of trans-3-Octene in Organic Synthesis

Introduction: trans-3-Octene, an internal alkene, serves as a versatile and cost-effective C8 building block in modern organic synthesis. Its unactivated internal double bond presents unique challenges and opportunities for chemists, enabling the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Unlike its terminal isomer, 1-octene, reactions involving this compound often require careful catalyst selection and optimization to control regioselectivity and stereoselectivity. This guide provides an in-depth exploration of key synthetic transformations using this compound, complete with detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals. The strategic functionalization of this simple hydrocarbon backbone can yield valuable intermediates such as epoxides, aldehydes, and diols, which are pivotal in the synthesis of biologically active molecules.[1][2]

Physicochemical Properties and Safety Data

Handling any chemical reagent requires a thorough understanding of its properties and hazards. This compound is a highly flammable liquid and an aspiration hazard.[3] All manipulations should be performed in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment (PPE).

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ | [3] |

| Molecular Weight | 112.21 g/mol | [3] |

| Boiling Point | 121-122 °C | [4] |

| Density | 0.716 g/mL at 25 °C | [4] |

| Flash Point | 14 °C (57.2 °F) - closed cup | |

| CAS Number | 14919-01-8 | |

| Safety Hazards | H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. | [3] |

Core Synthetic Applications: A Strategic Overview

The reactivity of this compound is centered around its C=C double bond. The following sections detail its application in several cornerstone reactions of organic synthesis. This workflow illustrates the transformation of a simple alkene into diverse, functionalized products.

Caption: Synthetic pathways originating from this compound.

Olefin Metathesis: Forging New Carbon-Carbon Bonds

Olefin metathesis is a powerful reaction that enables the redistribution of alkylidene fragments between two alkenes, catalyzed by metal-carbene complexes (e.g., Grubbs or Schrock catalysts).[5] For an internal olefin like this compound, cross-metathesis (CM) with a partner olefin is the most common application.

Causality and Mechanistic Insight: The reaction proceeds via the Chauvin mechanism, involving the formation of a metallacyclobutane intermediate.[5][6] The choice of catalyst is critical; second-generation Grubbs catalysts (e.g., Grubbs-II) offer higher reactivity and broader functional group tolerance compared to first-generation catalysts.[7] A key challenge in the CM of two internal, unfunctionalized olefins is achieving high selectivity, as it often leads to a statistical mixture of products.[8] However, high selectivity can be achieved when this compound is reacted with an electron-deficient olefin, as the self-metathesis of the electron-deficient partner is often slow.[9][10]

Caption: Simplified Chauvin mechanism for olefin metathesis.

Protocol 1: Cross-Metathesis with Methyl Acrylate

Principle: This protocol describes the reaction of this compound with an electron-deficient partner, methyl acrylate, using Grubbs-II catalyst to yield methyl (E)-dec-2-enoate, a useful intermediate. Using an excess of one reactant can drive the equilibrium towards the desired cross-product.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

|---|---|---|---|

| This compound | 112.21 | 561 mg (0.78 mL) | 5.0 mmol |

| Methyl Acrylate | 86.09 | 1.29 g (1.35 mL) | 15.0 mmol |

| Grubbs Catalyst, 2nd Gen. | 848.97 | 42.5 mg | 0.05 mmol |

| Dichloromethane (DCM) | - | 50 mL | - |

Procedure:

-

Add Grubbs-II catalyst (42.5 mg, 0.05 mmol, 1 mol%) to a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add 40 mL of dry, degassed DCM via cannula to dissolve the catalyst, resulting in a purple solution.

-

Add this compound (0.78 mL, 5.0 mmol) to the flask via syringe.

-

Add methyl acrylate (1.35 mL, 15.0 mmol, 3.0 equiv) to the reaction mixture.

-

Heat the reaction mixture to reflux (approx. 40 °C) under a positive pressure of argon.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-6 hours. The formation of ethylene gas is a visual indicator of catalyst activity.

-

Upon completion, cool the reaction to room temperature.

Work-up and Purification:

-

Quench the reaction by adding 1 mL of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.

-

Concentrate the mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel (e.g., 98:2 hexanes:ethyl acetate) to afford the product.

Characterization: The product, methyl (E)-dec-2-enoate, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Epoxidation: Synthesis of trans-3,4-Epoxyoctane

Epoxidation of the double bond in this compound yields trans-3,4-epoxyoctane, a valuable intermediate that can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry.

Causality and Experimental Choices: The reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is a common and reliable method. The reaction is stereospecific; a trans-alkene will yield a trans-epoxide. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) to ensure solubility of all reagents. A buffer, such as sodium bicarbonate, is sometimes added to neutralize the acidic byproduct (meta-chlorobenzoic acid), which can prevent acid-catalyzed opening of the newly formed epoxide.

Protocol 2: Epoxidation using m-CPBA

Principle: This protocol details the stereospecific conversion of this compound to trans-3,4-epoxyoctane. The peroxy acid delivers an oxygen atom to the double bond in a concerted fashion.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

|---|---|---|---|

| This compound | 112.21 | 1.12 g (1.56 mL) | 10.0 mmol |

| m-CPBA (77% max) | 172.57 | ~2.70 g | ~12.0 mmol |

| Dichloromethane (DCM) | - | 100 mL | - |

| Sat. aq. Na₂SO₃ | - | 50 mL | - |

| Sat. aq. NaHCO₃ | - | 50 mL | - |

Procedure:

-

Dissolve this compound (1.56 mL, 10.0 mmol) in 50 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve m-CPBA (~2.70 g, ~12.0 mmol, 1.2 equiv) in 50 mL of DCM.

-

Add the m-CPBA solution to the stirred alkene solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis shows complete consumption of the starting alkene.

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and quench by slowly adding 50 mL of saturated aqueous sodium sulfite (Na₂SO₃) solution to destroy excess peroxide. Stir vigorously for 20 minutes.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove the carboxylic acid byproduct.

-

Wash with brine (50 mL), dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

The crude product can be purified by distillation or flash chromatography if necessary.

Characterization: The product, trans-3,4-epoxyoctane, can be characterized by ¹H NMR, ¹³C NMR, and comparison to literature data.

Hydroformylation: Production of C9 Aldehydes

Hydroformylation (or the oxo process) is a major industrial process that introduces a formyl group (-CHO) and a hydrogen atom across a C=C bond.[11][12] For an internal alkene like this compound, this reaction can produce two regioisomeric aldehydes: 2-ethylheptanal and nonanal.

Causality and Regioselectivity: The key challenge is controlling the regioselectivity.[13] Rhodium-based catalysts modified with phosphine ligands are commonly used.[14] Under certain conditions, these catalysts can also promote isomerization of the double bond, allowing for the hydroformylation of an internal olefin like this compound to yield a high proportion of the linear aldehyde (n-nonanal), which is often the more valuable product.[15] This "isomerizing hydroformylation" proceeds by the catalyst first migrating the double bond to the terminal position (forming 1-octene in situ) followed by a more rapid and selective hydroformylation at the terminus.

Caption: Regioselectivity in the hydroformylation of this compound.

Protocol 3: Isomerizing Hydroformylation

Principle: This protocol provides a general procedure for the rhodium-catalyzed hydroformylation of this compound, aiming for the linear nonanal product. This reaction must be conducted in a high-pressure reactor (autoclave).

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

|---|---|---|---|

| This compound | 112.21 | 5.61 g (7.84 mL) | 50.0 mmol |

| Rh(acac)(CO)₂ | 258.05 | 12.9 mg | 0.05 mmol |

| Triphenylphosphine (PPh₃) | 262.29 | 262 mg | 1.0 mmol |

| Toluene | - | 50 mL | - |

| Syngas (1:1 CO:H₂) | - | - | - |

Procedure:

-

CAUTION: This procedure requires a high-pressure reactor and trained personnel.

-

In a glovebox, charge the autoclave vessel with Rh(acac)(CO)₂ (12.9 mg, 0.05 mmol), PPh₃ (262 mg, 1.0 mmol, 20 equiv to Rh), and a magnetic stir bar.

-

Add 50 mL of degassed toluene, followed by this compound (7.84 mL, 50.0 mmol).

-

Seal the autoclave. Remove it from the glovebox and connect it to a syngas (1:1 CO/H₂) line.

-

Purge the reactor by pressurizing with syngas to 10 bar and venting three times.

-

Pressurize the reactor to 20 bar with syngas.

-

Heat the reactor to 100 °C with vigorous stirring. The pressure will increase with temperature. Maintain a constant pressure of ~30 bar by feeding syngas as it is consumed.

-

Continue the reaction for 12-24 hours. Monitor the reaction by taking samples (if the reactor allows) for GC analysis.

Work-up and Purification:

-

Cool the reactor to room temperature and carefully vent the excess syngas in a fume hood.

-

Open the reactor and transfer the contents.

-

The solvent can be removed by rotary evaporation.

-

The product aldehydes can be purified from the catalyst residue by vacuum distillation.

Characterization: The ratio of linear to branched aldehydes can be determined by GC or ¹H NMR analysis of the crude product.

Relevance in Drug Development

The functionalized products derived from this compound are versatile intermediates in the synthesis of pharmaceuticals. The stereochemistry of a drug molecule is critical to its efficacy and safety, as different isomers can have vastly different biological activities.

-

Chiral Diols: Asymmetric dihydroxylation of this compound can produce chiral diols. These are valuable building blocks for natural product synthesis and can be incorporated into complex molecules to control stereochemistry.

-

Epoxide Intermediates: The ring-opening of chiral epoxides with various nucleophiles is a powerful strategy for constructing stereodefined centers, a common feature in many active pharmaceutical ingredients (APIs).

-

Aldehyde Products: Aldehydes from hydroformylation can be further elaborated through reactions like reductive amination to form amines, Wittig reactions to extend carbon chains, or oxidation to carboxylic acids, all of which are fundamental transformations in drug discovery programs.

The ability to transform a simple, achiral hydrocarbon into a range of functionalized, and potentially chiral, building blocks underscores the importance of this compound as a starting material for professionals in drug development.

References

-

Connon, S. J., & Blechert, S. (2003). Recent Developments in Olefin Cross-Metathesis. Angewandte Chemie International Edition, 42(17), 1900–1923. [Link]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 638228, this compound. [Link]

-

Various Authors. (2025). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate. [Link]

-

Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

-

Various Authors. (n.d.). Regioselectivity of catalyst precursors 3 and 4 in the hydroformylation of 1-octene. ResearchGate. [Link]

-

Takeda, K., et al. (2022). Photoinduced Intramolecular Cyclization of Acylsilanes Bearing a Boronate Moiety: Construction of a Highly Strained trans-Fused Bicyclo[3.3.0]octane Skeleton. Organic Letters, 24(32), 5963–5967. [Link]

-

Tia, R., & Adei, E. (2010). Density functional theory studies of the mechanistic aspects of olefin metathesis reactions. Dalton Transactions, 39(32), 7575–7587. [Link]

-

Ohtaka, A., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science, 5(7), 1225–1233. [Link]

- Kamiyama, T., et al. (2005). Process for producing epoxide compound.

-

Vits, C., et al. (2024). Pursuing E-Selective Olefin Metathesis: Tuning Steric and Electronic Properties of S,N-Chelated Ruthenium Alkylidenes. Organometallics. [Link]

-

Various Authors. (2024). Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry. [Link]

-

BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers. [Link]

-

Various Authors. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media. RWTH Publications. [Link]

-

The Royal Swedish Academy of Sciences. (2005). Development of the metathesis method in organic synthesis. Nobel Prize. [Link]

-

Hameri, T., et al. (2015). Selectivity of Rhodium-catalyzed Hydroformylation of 1-Octene in a Thermomorphic Solvent System. Science Alert. [Link]

-

Various Authors. (n.d.). Efficient and region-selective conversion of octanes to epoxides under ambient conditions: Performance of tri-copper catalyst. [Link]

-

Michalak, M., & Gułajski, Ł. (2008). Cross-Metathesis of 1,3-Dienes with Electron-Deficient Olefins. ResearchGate. [Link]

-

Various Authors. (2017). Isomerizing hydroformylation of trans-4-octene to n-nonanal in multiphase systems: Acceleration effect of propylene carbonate. ResearchGate. [Link]

-

Wikipedia. (n.d.). Ibogaine. [Link]

-

NPTEL-NOC IITM. (2014, August 10). Mod-04 Lec-21 Metathesis reactions. YouTube. [Link]

-

Hoveyda, A. H. (2015). Catalyst-Controlled Stereoselective Olefin Metathesis as a Principal Strategy in Multistep Synthesis Design. DSpace@MIT. [Link]

-

Zhang, Y., et al. (2022). Regioselective hydroformylation of propene catalysed by rhodium-zeolite. Nature Catalysis, 5, 523–531. [Link]

-

Burke, S. D. (2008). Olefin Cross Metathesis. University of Illinois Urbana-Champaign. [Link]

-

Various Authors. (n.d.). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

Patsnap. (2025). The Role of Geometric Isomers in Drug Efficacy and Toxicity. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Octen-3-One Pure. [Link]

Sources

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]

- 3. This compound | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 14919-01-8 [chemicalbook.com]

- 5. nobelprize.org [nobelprize.org]

- 6. Density functional theory studies of the mechanistic aspects of olefin metathesis reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. uwindsor.ca [uwindsor.ca]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

- 14. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Application Note: High-Efficiency Catalytic Hydrogenation of trans-3-Octene to Octane

Abstract

This document provides a comprehensive guide for the catalytic hydrogenation of trans-3-octene to produce octane. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the underlying reaction mechanism, provide detailed, step-by-step experimental procedures, outline methods for product analysis, and offer a troubleshooting guide. The causality behind experimental choices, such as catalyst selection and reaction conditions, is explained to ensure a deep and practical understanding of the process.

Scientific Background & Rationale

Catalytic hydrogenation is a fundamental chemical process where hydrogen gas (H₂) is added across a double or triple bond in the presence of a metal catalyst.[1][2] This reaction is a cornerstone of organic synthesis, particularly in the saturation of unsaturated hydrocarbons. The conversion of this compound, an alkene, into octane, its corresponding alkane, is a thermodynamically favorable process that results in a more stable, lower-energy product.[1] However, the reaction has a high activation energy and will not proceed at a meaningful rate without a catalyst.[1]

1.1. The Horiuti-Polanyi Mechanism

The most widely accepted model for the heterogeneous catalytic hydrogenation of alkenes is the Horiuti-Polanyi mechanism.[3][4][5] This mechanism outlines a multi-step process occurring on the surface of a solid metal catalyst, typically palladium, platinum, or nickel.[2][4]

The key steps are:

-

Adsorption: Both the alkene (this compound) and molecular hydrogen (H₂) adsorb onto the active sites of the catalyst surface.[2][5][6]

-

H-H Bond Cleavage: The catalyst weakens and cleaves the H-H bond, forming individual hydrogen atoms that are bonded to the metal surface.[1][2][6]

-

Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond. This step is reversible.[5]

-

Second Hydrogen Addition: A second hydrogen atom is transferred to the other carbon of the original double bond, completing the saturation. This step is effectively irreversible and leads to the formation of the alkane product.[5]

-

Desorption: The newly formed alkane (octane) has a weaker affinity for the catalyst surface and desorbs, freeing the active site for the next reaction cycle.[2]

Because the reaction occurs on a flat catalyst surface, both hydrogen atoms are typically added to the same face of the double bond, a process known as syn-addition.[1]

Caption: The Horiuti-Polanyi mechanism for alkene hydrogenation.

1.2. Catalyst Selection: Palladium on Carbon (Pd/C)

For this protocol, 10% Palladium on Carbon (Pd/C) is the catalyst of choice.

-

High Activity: Palladium is a highly effective catalyst for the hydrogenation of alkenes, allowing the reaction to proceed rapidly under mild conditions (room temperature, low hydrogen pressure).[3][7]

-

Heterogeneous Nature: Pd/C is a solid catalyst, which simplifies the post-reaction work-up. It can be easily removed from the liquid product mixture by simple filtration.

-

Support Medium: The activated carbon support provides a high surface area, maximizing the exposure of palladium atoms and thus increasing the number of active sites available for catalysis.[7]

Materials and Equipment

2.1. Chemicals & Reagents

-

This compound (≥98% purity)

-

10% Palladium on Carbon (Pd/C), 50% wet with water (recommended for safety)

-

Ethanol (EtOH), anhydrous

-

Hydrogen (H₂) gas, high purity (≥99.99%)

-

Nitrogen (N₂) or Argon (Ar) gas, high purity

-

Celite® 545 (for filtration)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Tetramethylsilane (TMS) as an internal standard for NMR[8][9]

2.2. Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Gas inlet adapter with stopcock

-

Septa

-

Hydrogen balloon

-

Vacuum/gas manifold

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Gas Chromatograph (GC) with a suitable column for hydrocarbon analysis

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

Experimental Protocol

Safety Precautions: Palladium on carbon is pyrophoric, especially when dry and exposed to air after being used for hydrogenation.[10][11] It can ignite flammable solvents like ethanol.[12] Always handle the catalyst in an inert atmosphere and never allow the filtered catalyst to dry in the air.[10][13] Hydrogen gas is highly flammable and can form explosive mixtures with air.[13] Perform this reaction in a well-ventilated fume hood.

Caption: Experimental workflow for catalytic hydrogenation.

3.1. Reaction Setup

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a septum.

-

In the flask, dissolve this compound (e.g., 1.0 g, 8.9 mmol) in anhydrous ethanol (20 mL).

-

Flush the system with an inert gas (N₂ or Ar) for 5-10 minutes.

-

Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst (e.g., 100 mg, ~10 wt% of the substrate). The wet catalyst is safer to handle.

3.2. Hydrogenation Procedure

-

Seal the flask. Connect the gas inlet to a vacuum/gas manifold.

-

Carefully evacuate the flask until the solvent begins to bubble gently, then backfill with the inert gas. Repeat this purge cycle three times to ensure all oxygen is removed.

-

After the final evacuation, backfill the flask with hydrogen gas from a balloon.

-

Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the gas, liquid, and solid catalyst phases.

-

The reaction progress can be monitored by the uptake of hydrogen (i.e., the deflation of the balloon). For this scale, the reaction is typically complete within 1-3 hours.

3.3. Work-up and Isolation

-

Once the reaction is complete (hydrogen uptake ceases), carefully switch the atmosphere back to an inert gas by performing three vacuum/backfill cycles with N₂ or Ar.

-

Prepare a filtration pad by packing a small layer of Celite® into a Buchner funnel and wetting it with ethanol.

-

Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[12] Wash the flask and the filter cake with a small amount of ethanol to ensure complete transfer of the product.

-

CRITICAL: Do not allow the filter cake containing the catalyst to dry.[13] Immediately quench the catalyst on the filter paper by adding a large volume of water. The quenched catalyst should be disposed of in a designated, labeled waste container.[12]

-

Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator. The remaining clear, colorless liquid is the crude octane product.

Data Analysis and Characterization

The successful conversion of this compound to octane can be confirmed by comparing the analytical data of the product to the starting material.

4.1. Gas Chromatography (GC) GC analysis is an effective method to assess the purity of the product and confirm the disappearance of the starting material.[14][15] Under typical non-polar GC conditions, the more volatile alkane (octane) will have a shorter retention time than the parent alkene (this compound). A successful reaction will show a single major peak corresponding to octane and the absence of the peak for this compound.

| Compound | Boiling Point (°C) | Expected Relative Retention Time |

| This compound | 121-122 | Longer |

| n-Octane | 125-126 | Shorter |

4.2. NMR Spectroscopy NMR spectroscopy provides definitive structural confirmation. The key change is the disappearance of signals associated with the double bond and the appearance of signals characteristic of a saturated alkane.[16]

| Compound | Nucleus | Key Chemical Shifts (δ, ppm) | Rationale |

| This compound | ¹H NMR | ~5.4 ppm (multiplet, 2H) | Olefinic protons (-CH=CH-) |

| ¹³C NMR | ~131 ppm, ~125 ppm | Olefinic carbons (-C H=C H-) | |

| n-Octane | ¹H NMR | ~0.9 ppm (triplet, 6H), ~1.3 ppm (multiplet, 12H) | Absence of olefinic protons; signals for -CH₃ and -CH₂- groups only[17] |

| ¹³C NMR | ~14, 23, 29, 32 ppm | Absence of olefinic carbons; four signals due to molecular symmetry[8] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Inactive catalyst. 2. Insufficient hydrogen supply. 3. Poor stirring/mass transfer. 4. System leak. | 1. Use fresh, properly stored catalyst. 2. Ensure the hydrogen balloon is sufficiently filled and the system is sealed. 3. Increase the stirring rate. 4. Check all joints and connections for leaks. |

| Low Product Yield | 1. Loss of volatile product during solvent removal. 2. Incomplete filtration/transfer. | 1. Use a cooled trap on the rotary evaporator and avoid excessive vacuum/heat. 2. Ensure the filter cake is thoroughly washed with solvent. |

| Catalyst Ignites | 1. Exposure of dry, used catalyst to air. | 1. NEVER allow the filtered catalyst to become dry. Always keep it wet with solvent or water. Quench immediately after filtration.[10][13] |

Conclusion

This application note details a robust and reliable protocol for the catalytic hydrogenation of this compound to octane using palladium on carbon. By understanding the mechanistic principles and adhering to the specified safety and experimental procedures, researchers can achieve high conversion and purity. The analytical methods described provide a clear framework for validating the successful synthesis of the target alkane.

References

-

Journal of Chemical Education. (2013). Heterogeneous Catalysis: The Horiuti–Polanyi Mechanism and Alkene Hydrogenation. ACS Publications. [Link]

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

-

Doc Brown's Chemistry. C8H18 C-13 nmr spectrum of octane analysis of chemical shifts. [Link]

-

Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. [Link]

-

UniChrom. METHODS OF ANALYSIS. [Link]

-

ResearchGate. Scheme 2. Mechanism for the Hydrogenation of Octyne, Showing Multiple Pathways and Formed Intermediates. [Link]

-

Shimadzu. Analysis of Gasoline Utilizing a GC × GC-MS System. [Link]

-

ERIC. (2013). Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation. [Link]

-

Future4200. (2021). Palladium on carbon safe handling. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

The Organic Chemistry Portal. Palladium on Carbon (Pd/C). [Link]

-

YouTube. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. [Link]

-

ResearchGate. (2009). Gas Chromatogram of Exxon Regular 87 Octane Gasoline. [Link]

-

The National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

-